N-(pyridin-3-ylmethyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide N-(pyridin-3-ylmethyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1030099-02-5
VCID: VC4162679
InChI: InChI=1S/C20H21N5OS/c26-20(22-14-15-3-1-9-21-13-15)16-7-10-25(11-8-16)19-6-5-17(23-24-19)18-4-2-12-27-18/h1-6,9,12-13,16H,7-8,10-11,14H2,(H,22,26)
SMILES: C1CN(CCC1C(=O)NCC2=CN=CC=C2)C3=NN=C(C=C3)C4=CC=CS4
Molecular Formula: C20H21N5OS
Molecular Weight: 379.48

N-(pyridin-3-ylmethyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide

CAS No.: 1030099-02-5

Cat. No.: VC4162679

Molecular Formula: C20H21N5OS

Molecular Weight: 379.48

* For research use only. Not for human or veterinary use.

N-(pyridin-3-ylmethyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide - 1030099-02-5

Specification

CAS No. 1030099-02-5
Molecular Formula C20H21N5OS
Molecular Weight 379.48
IUPAC Name N-(pyridin-3-ylmethyl)-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-4-carboxamide
Standard InChI InChI=1S/C20H21N5OS/c26-20(22-14-15-3-1-9-21-13-15)16-7-10-25(11-8-16)19-6-5-17(23-24-19)18-4-2-12-27-18/h1-6,9,12-13,16H,7-8,10-11,14H2,(H,22,26)
Standard InChI Key BAMZIRLUSUMTRP-UHFFFAOYSA-N
SMILES C1CN(CCC1C(=O)NCC2=CN=CC=C2)C3=NN=C(C=C3)C4=CC=CS4

Introduction

2. Synthesis Pathways

Although specific synthesis pathways for this compound are not explicitly detailed in the provided sources, general methods for assembling such structures involve:

  • Formation of the Pyridazinyl Core:

    • Pyridazines are typically synthesized via cyclization reactions involving hydrazine derivatives and dicarbonyl compounds or nitriles .

  • Thiophene Substitution:

    • Thiophene derivatives are introduced through cross-coupling reactions (e.g., Suzuki or Heck coupling) or direct substitution methods .

  • Attachment of Piperidine and Carboxamide Groups:

    • Piperidine rings can be incorporated via reductive amination or nucleophilic substitution.

    • The carboxamide group is often introduced through amidation reactions using amines and activated carboxylic acids or esters .

  • Final Assembly:

    • The pyridin-3-ylmethyl group is generally added via alkylation or condensation reactions.

3. Potential Applications

This compound's structure suggests potential applications in several areas:

Pharmacological Activity

  • Pyridazine Derivatives: Known for their roles as kinase inhibitors, anti-inflammatory agents, and antitumor compounds .

  • Thiophene Moiety: Frequently found in antimicrobial and anticancer agents due to its electron-rich aromatic nature .

  • Piperidine Framework: Commonly associated with neuroactive drugs and enzyme inhibitors .

Drug Discovery

The combination of these functional groups makes this compound a promising candidate for:

  • Targeting protein-ligand interactions.

  • Modulating receptor activity (e.g., G-protein coupled receptors).

  • Serving as a scaffold for further optimization in medicinal chemistry.

4. Analytical Characterization

To confirm the structure and purity of such compounds, standard analytical techniques should be employed:

TechniquePurpose
NMR SpectroscopyIdentifies chemical shifts corresponding to protons (¹H) and carbons (¹³C) in the molecule .
Mass SpectrometryConfirms molecular weight and fragmentation pattern .
IR SpectroscopyDetects functional groups like carboxamide (C=O stretching) .
X-ray CrystallographyProvides precise 3D structural details when crystalline samples are available .

5. Challenges and Future Directions

Challenges

  • Synthesis of such multi-functionalized compounds can involve multiple reaction steps with moderate yields.

  • Stability issues may arise due to the presence of reactive groups like thiophene.

Future Directions

  • Optimization of synthetic routes to improve yield and scalability.

  • Exploration of biological activity through in vitro and in vivo studies.

  • Modification of substituents to enhance solubility, bioavailability, or target specificity.

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